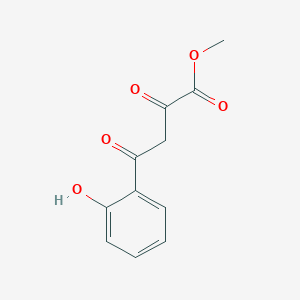

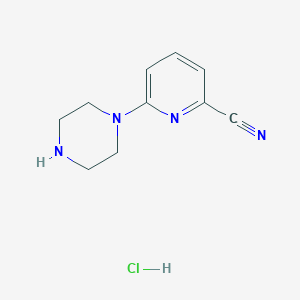

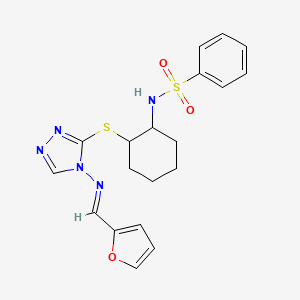

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes including isomerization, self-condensation, hydrolysis, and decarboxylation. A key step in the synthesis of certain flavors involves the transformation of precursors through isomerization yielding methyl 2-oxobutanoate as an intermediate, followed by self-condensation and further processing (Stach, Huggenberg, & Hesse, 1987). Additionally, the synthesis of 4-substituted 2,4-dioxobutanoic acids involves introducing lipophilic substituents, which have been found to be potent inhibitors in vitro (Williams et al., 1983).

Molecular Structure Analysis

Molecular docking and spectroscopic studies have been conducted to analyze the molecular structure, including vibrational bands and stability arising from hyper-conjugative interactions and charge delocalization. Such studies provide insights into the reactivity and potential applications of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate and related compounds (Vanasundari et al., 2018).

Chemical Reactions and Properties

Reactions of methyl 2,4-dioxobutanoates with other compounds, such as tetracyanoethylene, have yielded products that form supramolecular structures, which could include large organic and bioorganic molecules. This highlights the compound's potential for inclusion and interaction within complex chemical systems (Sheverdov et al., 2017).

Physical Properties Analysis

The physical properties of related compounds have been studied through methods such as X-ray diffraction, showing how specific structures can be stabilized by intermolecular hydrogen bonding and other secondary interactions. These findings are essential for understanding the material properties and potential applications of this compound and similar molecules (Ajibade & Andrew, 2021).

Chemical Properties Analysis

In-depth analysis of chemical properties, including reactivity, has been conducted through various methods like FT-IR, NMR, and single crystal X-ray diffraction studies. These studies offer detailed insights into the behavior and interactions of compounds under different conditions, which is crucial for their practical application (Raju et al., 2015).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Spiro-Indoline Derivatives

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate has been used in the synthesis of 2H-spiro-[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones, a class of compounds with potential medicinal applications. This synthesis involved a three-component cyclization, producing a library of 122 derivatives with indolin-2-one motifs, significant in natural alkaloids (R. Vydzhak et al., 2020).

2. Creation of Supramolecular Structures

Research on the reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene showed the formation of compounds that can create supramolecular structures with channels. These structures are capable of including large organic and bioorganic molecules, suggesting potential applications in nanotechnology and molecular engineering (V. P. Sheverdov et al., 2017).

3. Antioxidant Properties

A study on the antioxidant properties of 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, showed that these compounds exhibit significant antioxidant activity. This activity is crucial for reducing oxidative stress in biological systems, indicating potential therapeutic applications (S. Stanchev et al., 2009).

4. Growth-Regulating Activity in Plants

Research on the growth-regulating activity of 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, on soybean plants has been conducted. These compounds showed concentration-dependent growth-regulating activity, indicating potential use in agricultural sciences (S. Stanchev et al., 2010).

5. Role in Synthesis of Pyran Carboxylates

This compound has been used in the synthesis of pyran carboxylates, compounds with potential antimicrobial, analgesic, and anti-inflammatory properties. This underscores its role in the development of new pharmaceuticals (M. Mar'yasov et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of innovative drugs . These compounds have shown potential in the development of novel antibacterial agents .

Mode of Action

It’s worth noting that similar compounds have shown antimicrobial activity . The interaction of these compounds with their targets often results in the inhibition of key functional proteins in bacterial cell division .

Biochemical Pathways

Compounds with similar structures have been found to interact with ftsz, a key functional protein in bacterial cell division . This interaction can potentially disrupt the normal cell division process, leading to the death of the bacteria .

Result of Action

Similar compounds have shown potent antimicrobial activity, suggesting that methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate may also have antimicrobial effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAGNIDAPCQQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)

![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)

![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)